Ethyl 4-oxo-2-(piperidin-1-yl)-6-(propan-2-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate
Description
This tetrahydropyrimidine derivative features a piperidin-1-yl group at position 2 and a propan-2-yl (isopropyl) substituent at position 6.
Properties
IUPAC Name |
ethyl 6-oxo-2-piperidin-1-yl-4-propan-2-yl-4,5-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O3/c1-4-21-14(20)11-12(10(2)3)16-15(17-13(11)19)18-8-6-5-7-9-18/h10-12H,4-9H2,1-3H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCAZAEYHWCNBBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(N=C(NC1=O)N2CCCCC2)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-oxo-2-(piperidin-1-yl)-6-(propan-2-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with urea or thiourea in the presence of a base, followed by cyclization and functional group modifications to introduce the piperidinyl and isopropyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-oxo-2-(piperidin-1-yl)-6-(propan-2-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of the piperidinyl group to a corresponding N-oxide.
Reduction: Reduction of the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions at the piperidinyl or pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 4-oxo-2-(piperidin-1-yl)-6-(propan-2-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 4-oxo-2-(piperidin-1-yl)-6-(propan-2-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
Table 1: Key Structural Differences and Physical Properties
Key Observations :
- Position 2: Piperidin-1-yl (target compound) vs. thioxo (15a) or oxo groups (12a).
- Position 6: Propan-2-yl (target) vs. methyl (12a) or pyridin-3-yl (BG53080).
- Position 4 : Sulfamoylphenyl (12a) and fluorophenyl (15a) substituents introduce electron-withdrawing groups, which may enhance binding to enzymes like carbonic anhydrase. The target compound lacks such groups, suggesting divergent biological targets .
Spectroscopic and Analytical Data
- IR Spectroscopy : Analogs with ester groups (e.g., BG53080) show C=O stretches near 1737 cm⁻¹ (ester) and 1678 cm⁻¹ (pyrimidine). The target compound likely exhibits similar peaks .
- NMR Spectroscopy : Piperidinyl protons in the target compound would resonate at δ 1.4–2.8 ppm (piperidine CH₂), distinct from sulfamoylphenyl analogs (δ 7.5–8.0 ppm, aromatic protons) .
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